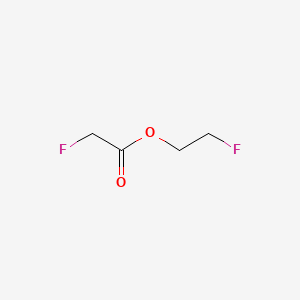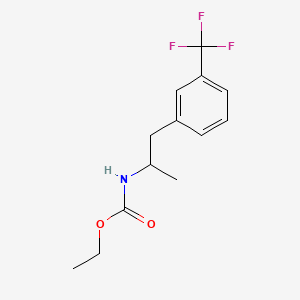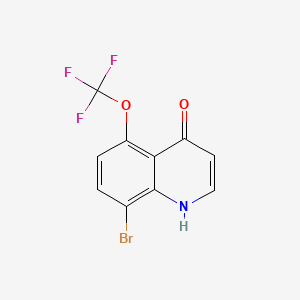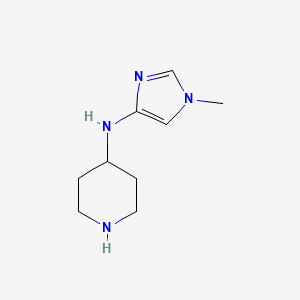
(3beta)-11,12-Dihydro-Retin-3,15-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-11,12-Dihydro-Retin-3,15-diol is a chemical compound that belongs to the class of retinoids Retinoids are compounds derived from vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-11,12-Dihydro-Retin-3,15-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of retinoic acid derivatives under controlled conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta)-11,12-Dihydro-Retin-3,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield more saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of chlorinated or brominated derivatives.
Applications De Recherche Scientifique
(3beta)-11,12-Dihydro-Retin-3,15-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in cell differentiation and growth.
Industry: Used in the formulation of cosmetic products due to its skin-regenerative properties.
Mécanisme D'action
The mechanism of action of (3beta)-11,12-Dihydro-Retin-3,15-diol involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation of gene expression is crucial for its biological effects, including skin regeneration and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinoic Acid: A well-known retinoid with similar biological activities but different chemical structure.
Retinol: Another retinoid that is a precursor to retinoic acid and has similar applications in skincare.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Uniqueness
(3beta)-11,12-Dihydro-Retin-3,15-diol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs and RXRs makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(1R)-4-[(1Z,7Z)-9-hydroxy-3,7-dimethylnona-1,3,7-trienyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h7,9-11,18,21-22H,6,8,12-14H2,1-5H3/b10-9-,15-7?,16-11-/t18-/m1/s1 |
Clé InChI |
BAEQIASUBUPKFW-BUESILIDSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C\C(=CCC/C(=C\CO)/C)C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CCCC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)

![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)

